![molecular formula C16H15N3O3S B2469291 1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797858-26-4](/img/structure/B2469291.png)
1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . It’s a complex organic compound that contains a thiadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two sulfur atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of organic chemistry techniques. For instance, the synthesis of similar derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been reported in the literature . The reactions were monitored by thin layer chromatography (TLC) on precoated silica gel . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and the related compounds. For instance, the compound 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is a related compound, has a molecular weight of 163.61 . The InChI key for this compound is FISSBJFUHDJGFZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the compound 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, a related compound, shows strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and evaluation of the in vitro antimicrobial activity of this compound have been investigated . Notably, the new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated potential bioactivity against Gram-positive bacteria. Among these derivatives, Compound 15 , which contains a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL.
Organic Synthesis
The successful synthesis of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been achieved. These compounds were characterized by characteristic signals in their 1H NMR spectra, confirming the condensation process .
Lipophilicity Studies
Understanding the lipophilicity of compounds is crucial for drug design and pharmacokinetics. Researchers have likely explored the lipophilic properties of these derivatives to assess their suitability for various applications .
Potential Drug Development
Given its antimicrobial activity, this compound could serve as a lead structure for further drug development. Investigating its interactions with bacterial targets and optimizing its properties may yield novel antibiotics or antimicrobial agents .
Heterocyclic Chemistry
The presence of the thiadiazole ring in this compound places it within the realm of heterocyclic chemistry. Researchers may explore its reactivity, stability, and potential applications within this field .
Pharmacological Studies
While specific pharmacological studies on this compound may not be widely reported, its unique structure warrants investigation. Researchers could explore its potential effects on various biological pathways and receptors .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-(4-methylthiadiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-13(23-18-17-10)14(20)19-8-4-7-16(9-19)12-6-3-2-5-11(12)15(21)22-16/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPONARMXYOMYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


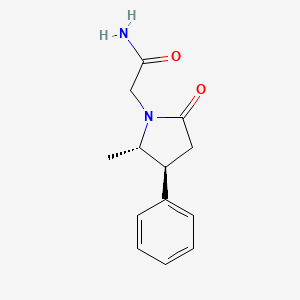
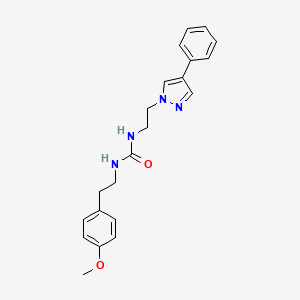
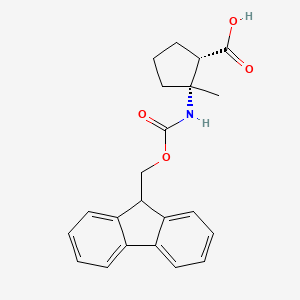
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)
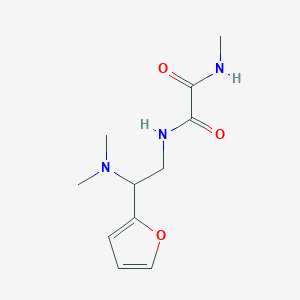
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
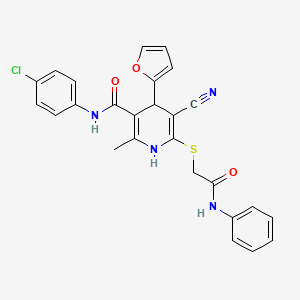

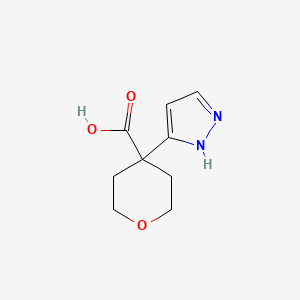
![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)
![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)
![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)
![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)